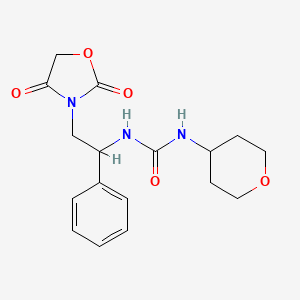
1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H21N3O5 and its molecular weight is 347.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal Structure and Synthesis Applications
Crystal Structure Insights : The crystal structure analysis of sulfonylurea herbicides provides insights into the spatial arrangement of molecules, which is crucial for understanding their activity and designing more effective compounds. These analyses reveal how different components of a molecule interact and can lead to the development of new materials with desired properties (Youngeun Jeon et al., 2015).
Synthetic Applications : Research on multi-component synthesis reactions using urea as an organo-catalyst demonstrates the potential for creating a wide array of functionalized compounds. Such studies are fundamental in drug development and materials science, indicating how variations in the chemical structure can lead to diverse and densely functionalized heterocyclic scaffolds (G. Brahmachari & B. Banerjee, 2014).
Material Science and Drug Design
Hydrogel Formation : The ability of certain urea compounds to form hydrogels in the presence of different anions illustrates their potential application in creating materials with tunable physical properties. Such materials can be used in drug delivery systems, tissue engineering, and as sensors (G. Lloyd & J. Steed, 2011).
Catalytic Applications : The catalysis of multicomponent reactions by urea for the synthesis of pyrano[2,3-c]pyrazole derivatives highlights the role of urea compounds in facilitating organic transformations. This research supports the development of new synthetic methodologies that are more efficient and environmentally friendly (Wenbo Li et al., 2017).
Environmental and Biological Applications
Environmental Cleanup : Studies involving the synthesis and reactions of urea derivatives with potential applications in environmental cleanup, such as the removal of pollutants or the degradation of hazardous substances, are indicative of the environmental relevance of such compounds (T. L. Hough et al., 1986).
Biological Activity : The investigation of urea derivatives as inhibitors of specific enzymes or receptors suggests their potential use in drug development for treating various diseases. By understanding how these compounds interact with biological targets, researchers can design more effective therapeutic agents (Matthäus Getlik et al., 2012).
作用機序
Target of action
The compound contains a 2,4-dioxo-1,3-oxazolidin-3-yl group, which is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For oxazolidinones, the result is typically a halt in bacterial growth and reproduction .
特性
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c21-15-11-25-17(23)20(15)10-14(12-4-2-1-3-5-12)19-16(22)18-13-6-8-24-9-7-13/h1-5,13-14H,6-11H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBCOIRZGGMQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2516314.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
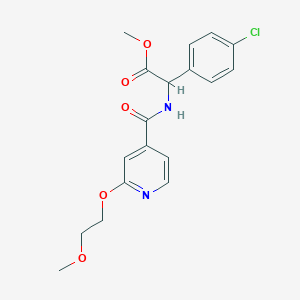
![3-[(4-fluorophenyl)carbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B2516317.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
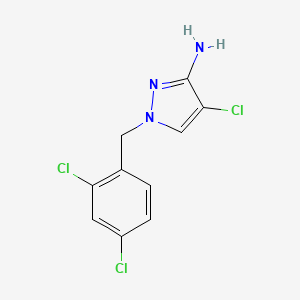
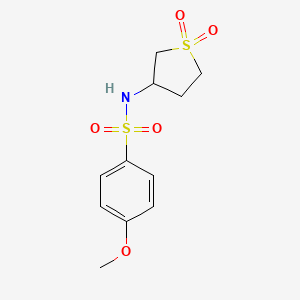

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)
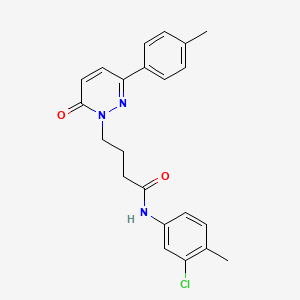

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)
